Superior Rapidity and Efficacy of Antileukemic Activity vs. 17-AAG (Tanespimycin)
In a direct head-to-head comparison against the clinically evaluated Hsp90 inhibitor 17-AAG, Shepherdin (evaluated as the cell-permeable Shepherdin[79-83] variant) demonstrated superior rapidity and efficacy of antileukemic activity against acute leukemia cell lines [1]. Critically, Shepherdin treatment did not increase the levels of the pro-survival chaperone Hsp70 in AML cells, whereas Hsp70 is typically upregulated following Hsp90 inhibition by 17-AAG, a known compensatory resistance mechanism [1].
| Evidence Dimension | Comparative antileukemic activity and Hsp70 induction |
|---|---|
| Target Compound Data | Shepherdin: Superior rapidity and efficacy; no increase in Hsp70 levels in AML cells |
| Comparator Or Baseline | 17-AAG (tanespimycin): Inferior rapidity and efficacy; typical upregulation of pro-survival Hsp70 |
| Quantified Difference | Qualitative superiority in rapidity/efficacy; categorical difference in Hsp70 induction (absent vs. present) |
| Conditions | Acute leukemia cell lines; AML cells in culture |
Why This Matters
The absence of Hsp70 induction by Shepherdin suggests a reduced likelihood of activating a key resistance pathway, providing a mechanistic advantage for sustained target inhibition in long-term studies.
- [1] Plescia J, Salz W, Xia F, et al. Antileukemic Activity of Shepherdin, a Novel Targeted Inhibitor of the Survivin-Hsp90 Complex. Blood. 2005;106(11):242. View Source
